molecular formula C20H26N4O B2711232 N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309190-24-5

N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2711232
CAS No.: 2309190-24-5
M. Wt: 338.455
InChI Key: AVVQKKRSPBUHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring and a phenylpropyl group. Its structural complexity and potential biological activity make it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by a series of functional group transformations.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine and a suitable diketone.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme’s activity or activate a receptor, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide: is similar to other bicyclic compounds with pyrazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3-phenylpropyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c25-20(21-11-4-8-16-6-2-1-3-7-16)24-17-9-10-18(24)15-19(14-17)23-13-5-12-22-23/h1-3,5-7,12-13,17-19H,4,8-11,14-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVQKKRSPBUHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCCCC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.